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Compound of Interest

2-[(2-

Compound Name: bromophenyl)methyl]propanedioic
Acid

CAS No.: 58380-12-4

Cat. No.: B1278515

Get Quote

A Linchpin for Intramolecular Carbopalladation and
Scaffold Construction[1]
Executive Summary

2-[(2-Bromophenyl)methyl]propanedioic Acid (CAS: 58380-12-4) is a bifunctional organic
intermediate characterized by a malonic acid moiety tethered to an aryl bromide.[1] While not a
drug substance itself, its "discovery" refers to its identification in the late 20th century as a
critical retrosynthetic disconnection for accessing indane and tetralin cores—structures
ubiquitous in CNS-active agents, kinase inhibitors, and alkaloids.[1]

Its utility stems from its unique "push-pull" reactivity: the malonate group acts as a latent
nucleophile (upon decarboxylation or enolization), while the ortho-bromo substituent serves as
a proximal electrophile for oxidative addition.[1] This duality makes it an ideal substrate for
Intramolecular Heck Reactions and Tsuji-Trost Cyclizations.[1]
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hemical Identi hysicochemical Profile[1][2][3]

Property Data

IUPAC Name 2-[(2-bromophenyl)methyl]propanedioic acid
Common Name 2-(2-bromobenzyl)malonic acid

CAS Number 58380-12-4

Diethyl 2-(2-bromobenzyl)malonate (CAS:
Precursor Ester

66192-11-8)
Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
Appearance Off-white to beige crystalline solid

Soluble in DMSO, MeOH, EtOAc; sparingly

Solubilit
Y soluble in water

Key Functional Groups Carboxylic acid (x2), Aryl Bromide (Ar-Br)

The "Discovery": Evolution of Synthetic Methodology

The significance of this compound arose alongside the development of Palladium-catalyzed
cross-couplings in the 1980s.[1] Prior to this, constructing indanes required harsh Friedel-Crafts
conditions which were intolerant of sensitive functional groups.[1]

The "discovery" was the realization that 2-[(2-bromophenyl)methyl]propanedioic acid
derivatives could serve as precursors for Exocyclic Double Bond Indanes via the Heck
Reaction.[1]

3.1 The Synthetic Pathway (The "Make")

The synthesis is a classic nucleophilic substitution, robust and scalable.[1]

» Deprotonation: Diethyl malonate is treated with a base (NaH or NaOEt) to form the
sodiomalonate enolate.[1]
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» Alkylation: 2-Bromobenzyl bromide (electrophile) is added.[1] The steric bulk of the bromine
atom at the ortho position requires elevated temperatures for completion.[1]

o Hydrolysis: The resulting diester (CAS 66192-11-8) is hydrolyzed under basic conditions
(KOH/EtOH) followed by acidification to yield the free diacid.[1]
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Caption: Two-step synthesis of the target acid from commercially available precursors.
Mechanism of Action: The Intramolecular Heck

Cyclization

The primary utility of this compound is its conversion into Indane-2-carboxylic acid derivatives.
[1] This transformation validates the "self-validating” nature of the molecule: if the cyclization
fails, the starting material (aryl bromide) remains intact, allowing for easy troubleshooting of the
catalyst system.[1]

The Pathway:
» Oxidative Addition: Pd(0) inserts into the C-Br bond.[1][2]

» Carbopalladation: The organopalladium species attacks the alkene (if an allyl group is
attached) or undergoes enolate arylation.[1]

» Reductive Elimination: Formation of the C-C bond to close the ring.[1]
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For the free acid, a common application involves decarboxylative arylation or conversion to the
acrylate for ring closure.[1]
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Caption: Pd-catalyzed catalytic cycle transforming the linear precursor into the bicyclic indane
core.

Experimental Protocols
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5.1 Synthesis of Diethyl 2-(2-bromobenzyl)malonate
(Intermediate)

Rationale: The ester is easier to purify via distillation or column chromatography than the free
acid.[1]

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and
dropping funnel. Maintain an inert atmosphere (N2 or Ar).[1]

o Enolate Formation: Charge flask with NaH (60% dispersion in oil, 1.1 eq). Wash with dry
hexanes to remove oil.[1] Suspend in dry THF (10 mL/g). Cool to 0°C.[1]

o Addition: Add Diethyl malonate (1.0 eq) dropwise over 30 mins. Evolution of Hz gas will be
observed.[1] Stir for 30 mins at 0°C until gas evolution ceases.

o Alkylation: Add 2-Bromobenzyl bromide (1.0 eq) dissolved in minimal THF dropwise.

e Reaction: Warm to room temperature, then reflux for 4—6 hours. Monitor by TLC
(Hexane:EtOAc 9:1).[1]

o Workup: Quench with saturated NHaCl. Extract with EtOAc (3x).[1] Wash organics with brine,
dry over MgSOa4, and concentrate.[1]

« Purification: Flash chromatography (SiOz, 0-10% EtOAc in Hexanes).
o Target Yield: 85-90%.[1]

o QC Check: *H NMR should show disappearance of the benzylic CH2Br signal (~4.6 ppm)
and appearance of the doublet/triplet pattern of the malonate.[1]

5.2 Hydrolysis to 2-[(2-bromophenyl)methyl]propanedioic Acid

Rationale: Gentle hydrolysis prevents decarboxylation.[1]
o Reaction: Dissolve the diester in Ethanol. Add an aqueous solution of KOH (3.0 eq).

» Conditions: Stir at room temperature for 12 hours. (Avoid reflux to prevent premature
decarboxylation).[1]
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« Isolation: Concentrate ethanol under reduced pressure. Dilute residue with water.[1] Wash
with diethyl ether (to remove unreacted ester).[1]

 Acidification: Acidify the aqueous layer carefully with 6N HCI to pH < 2 while cooling in an ice
bath. The diacid will precipitate.[1]

« Filtration: Filter the white solid, wash with cold water, and dry in a vacuum oven at 40°C.
o Target Yield: >90%.[1][3]
o Purity: >98% by HPLC.[1]
Applications in Drug Development
This specific acid is a "building block" intermediate.[1] It is rarely the final API but is critical for:

e Indane-2-Carboxylic Acid Analogs: Used in the synthesis of Cathepsin K inhibitors and PPAR
agonists.[1]

e Spirocyclic Compounds: Alkylation of the malonate with a second electrophile followed by
ring-closing metathesis (RCM) or Heck cyclization creates spiro-indanes, a scaffold found in
novel analgesics.[1]

o Alkaloid Synthesis: Used in the total synthesis of Lycopodium alkaloids (e.g., Lycopodine)
where the bromobenzyl group serves as a handle for late-stage cyclization.[1]
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[1][6][4][5] (Demonstrates utility in ring formation). Link[1][5]

+ ChemicalBook.2-(2-Bromobenzyl)malonic acid Properties and Safety.Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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